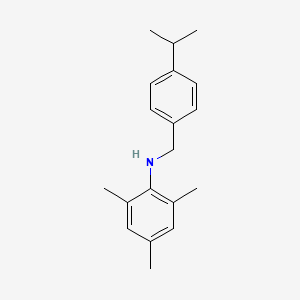

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline

Übersicht

Beschreibung

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzyl group substituted with an isopropyl group at the para position and a trimethyl-substituted aniline moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline typically involves the reaction of 4-isopropylbenzyl chloride with 2,4,6-trimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline serves as a crucial building block in the synthesis of various organic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it useful for creating more complex molecular architectures.

Dyes and Pigments

The compound acts as an intermediate in the production of dyes and pigments due to its aromatic amine structure. It can be utilized to synthesize azo dyes, which are widely used in textiles and inks.

Ligands in Coordination Chemistry

The compound can form coordination complexes with metals, acting as a ligand. These complexes are significant in catalysis and material science applications. For example, this compound can be used to create bulky ligands that stabilize metal centers in catalytic processes.

Applications in Materials Science

This compound has potential applications in the development of advanced materials such as organic semiconductors and polymers.

Organic Light Emitting Diodes (OLEDs)

The compound can be incorporated into the design of OLEDs due to its electron-donating properties. It enhances charge transport within the device, improving efficiency and performance.

Photovoltaic Cells

Research indicates that derivatives of trimethylaniline are useful in the fabrication of organic photovoltaic cells (OPVs). They serve as hole transport materials (HTMs), facilitating better charge separation and collection.

Pharmaceutical Applications

The nitrogen-containing structure of this compound positions it as a candidate for pharmaceutical research.

Synthesis of Azo Dyes

A study demonstrated the successful use of this compound in synthesizing azo dyes through diazotization followed by coupling reactions . The resulting dyes exhibited vibrant colors and stability under various conditions.

Development of OLEDs

In a recent experiment involving OLEDs, researchers found that incorporating this compound improved the device's efficiency by enhancing charge mobility . The study highlighted the importance of optimizing the molecular structure for better performance.

Wirkmechanismus

The mechanism of action of N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets and pathways. It modulates transcriptional activation by steroid receptors such as NR3C1, NR3C2, and ESR1. Additionally, it acts as a positive regulator of the circadian clock gene expression by stimulating the transcription of BMAL1, CLOCK, and CRY1 through its coactivator role for RORA and RORC .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide

- 4-Isopropylbenzyl alcohol

- Benzyl-4,5-dihydroisoxazoles

Uniqueness

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline is unique due to its specific substitution pattern on the benzyl and aniline moieties, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline is a derivative of 2,4,6-trimethylaniline (TMA), a compound known for its diverse applications in the chemical industry and its biological implications. This article reviews the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and metabolic pathways.

- Chemical Formula : C16H23N

- Molecular Weight : 241.36 g/mol

- CAS Number : Noted as a derivative of TMA.

Acute Toxicity

This compound has been associated with various toxicological effects. Exposure can lead to:

- Methemoglobinemia : This condition arises from the formation of N-hydroxylated metabolites which interfere with oxygen transport in the blood. Symptoms may include cyanosis (blue discoloration of the skin) and respiratory distress .

- Skin Sensitization : Prolonged exposure can cause allergic reactions manifesting as dermatitis .

Carcinogenic Potential

Research indicates that compounds structurally related to this compound exhibit carcinogenic properties. Notable findings include:

- Animal Studies : In various rodent studies, TMA has been shown to induce liver tumors (hepatocellular carcinoma) and other neoplasms . For example, male rats fed with TMA developed significant incidences of liver and lung tumors.

- Genotoxicity : The compound has demonstrated weak mutagenic effects in certain assays, indicating potential risks for DNA damage .

Metabolic Pathways

The metabolism of this compound involves several key steps:

- N-Hydroxylation : The compound is metabolized to form N-hydroxylated derivatives which are crucial for its biological activity and toxicity.

- Formation of Reactive Metabolites : These metabolites can interact with cellular macromolecules leading to genotoxic effects .

Case Studies

- Study on Liver Tumors : An 18-month study on male CD rats indicated a significant increase in liver tumors when exposed to high doses of TMA derivatives. The control group showed markedly lower incidences of similar tumors .

- Methemoglobinemia Induction : A study highlighted that exposure to TMA resulted in methemoglobinemia in laboratory animals, reinforcing concerns about its safety profile .

Data Table: Toxicological Effects Summary

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-[(4-propan-2-ylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N/c1-13(2)18-8-6-17(7-9-18)12-20-19-15(4)10-14(3)11-16(19)5/h6-11,13,20H,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPAFMPLGRRAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCC2=CC=C(C=C2)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.